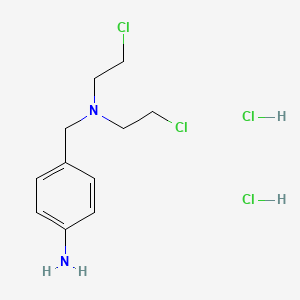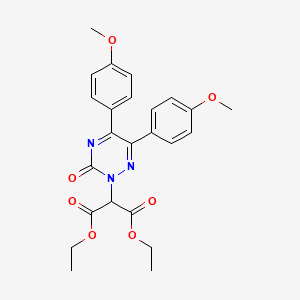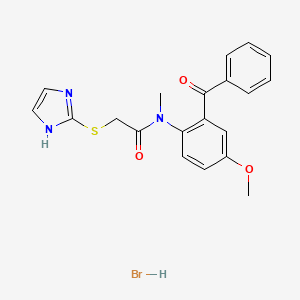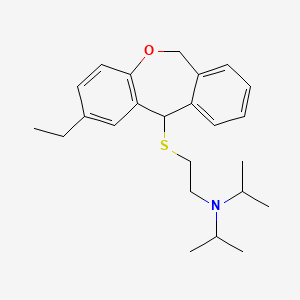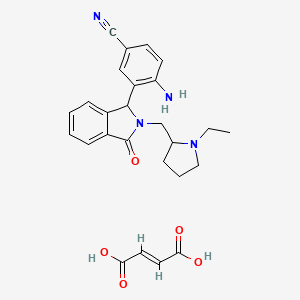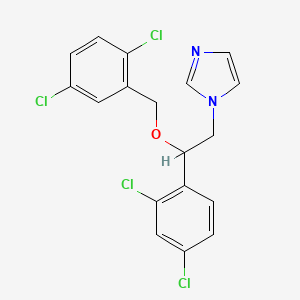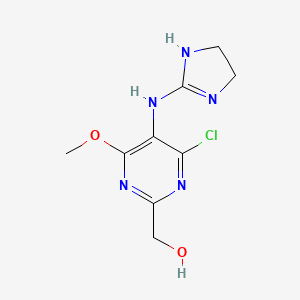
(+/-)-Meso-corydaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered attention due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to catalyze the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Meso-corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isoquinoline structure into its corresponding N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for its analgesic, anti-inflammatory, and anti-cancer properties.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways:
Analgesic Effects: It modulates opioid receptors, leading to pain relief.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Effects: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Berberine: Another isoquinoline alkaloid with similar pharmacological properties.
Palmatine: Shares structural similarities and exhibits comparable biological activities.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Uniqueness
(+/-)-Meso-corydaline stands out due to its balanced pharmacological profile, offering a combination of analgesic, anti-inflammatory, and anti-cancer effects. Its unique structure allows for diverse chemical modifications, making it a versatile compound for drug development.
Propriétés
Numéro CAS |
6018-36-6 |
|---|---|
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |
Clé InChI |
VRSRXLJTYQVOHC-LRTDBIEQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
SMILES canonique |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


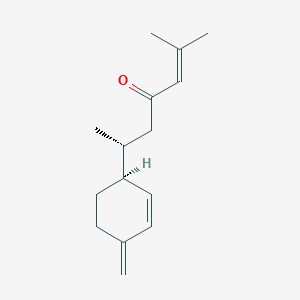
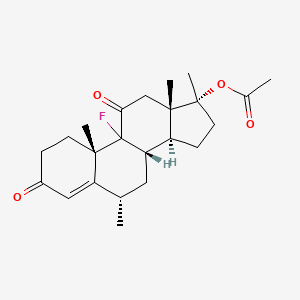
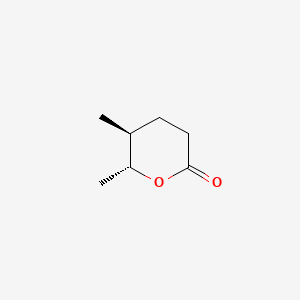
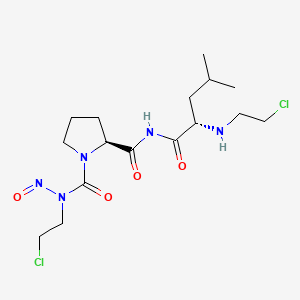
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
